Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate
Description
Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate is a heterocyclic compound featuring a fused imidazo-oxazine core with a carboxylate group at position 8, stabilized by a lithium counterion. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents and stability under physiological conditions, making it valuable in pharmaceutical and material science applications .
Properties
IUPAC Name |
lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.Li/c10-7(11)5-6-8-1-2-9(6)3-4-12-5;/h1-2,5H,3-4H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNXYYXUVBNZNS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COC(C2=NC=CN21)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with oxirane compounds in the presence of a base, followed by carboxylation. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C, depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Introduction to Lithium;6,8-Dihydro-5H-Imidazo[2,1-c][1,4]Oxazine-8-Carboxylate
The compound "this compound" is not directly referenced in the provided search results. However, we can explore related compounds and their applications to infer potential uses.
Related Compounds and Their Applications
-
6,8-Dihydro-5H-Imidazo[2,1-c][1,4]Oxazine Derivatives :
- These compounds have been explored for their pharmaceutical applications, particularly in cancer treatment. For instance, imidazooxazine derivatives have shown promise as AKT kinase inhibitors, which are crucial in cancer therapy due to their role in cell proliferation and survival .
- Other imidazooxazine derivatives have been studied for their antitubercular properties, indicating a broad spectrum of biological activities .
- Lithium Compounds :
Potential Applications of this compound
Given the lack of direct information on this compound, we can speculate on potential applications based on related compounds:
- Pharmaceutical Applications : If this compound exhibits similar biological activity to other imidazooxazine derivatives, it might be explored for its potential in cancer treatment or other diseases where AKT kinase plays a role.
- Energy Storage : Lithium salts are commonly used in battery technology. If this compound has properties conducive to ion transport or stability, it could potentially be explored for use in lithium-ion batteries.
Case Studies and Research Findings
Unfortunately, without specific data on "this compound," we cannot provide detailed case studies. However, research on related compounds suggests that imidazooxazine derivatives are promising in pharmaceutical applications, and lithium compounds continue to be crucial in energy storage.
Mechanism of Action
The mechanism of action of Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural differences and functional group variations among related compounds:
Key Observations:
- Lithium Salt vs. Methyl Ester : The lithium carboxylate derivative exhibits superior aqueous solubility compared to the methyl ester, which is critical for drug formulation. The ester’s lipophilicity makes it more suitable as a synthetic intermediate .
- Aldehyde Derivative : The aldehyde group (CAS 623564-42-1) introduces reactivity for conjugation reactions, enabling its use in biochemical assays and cell culture media. However, it lacks the ionic stability of the lithium carboxylate .
- Pyrimidine vs. Oxazine Core : Replacing the oxazine ring with pyrimidine (as in Imidazo[1,5-a]pyrimidine-8-carboxylate Lithium) alters electronic properties. Pyrimidine’s nitrogen-rich structure enhances binding to biological targets like enzymes, whereas oxazine’s oxygen atom may improve metabolic stability .
Stability and Reactivity
- Lithium Carboxylate : The ionic bond between lithium and the carboxylate group enhances thermal and oxidative stability, critical for long-term storage in pharmaceuticals .
- Aldehyde vs. Carboxylate : The aldehyde (CAS 623564-42-1) is prone to oxidation, limiting its utility in vivo, whereas the carboxylate’s stability supports sustained-release formulations .
Biological Activity
Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C7H8N2O2 and features a unique heterocyclic structure that includes imidazole and oxazine rings. Its structural characteristics contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | Lithium; 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate |
| CAS Number | 1628636-87-2 |
The biological effects of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neuronal signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Anticancer Properties
Recent research has indicated that derivatives of imidazo[2,1-c][1,4]oxazines exhibit anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that specific analogs of imidazo[2,1-c][1,4]oxazines showed significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 30 µM) .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment.
Research Findings : A study highlighted that modifications at the nitrogen positions significantly enhanced the bactericidal activity against M. tuberculosis, suggesting structure-activity relationships (SAR) that could guide future drug development efforts .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with related compounds:
Future Directions
Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles will be crucial for developing this compound as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for Lithium 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate?
A one-pot synthesis strategy is commonly employed for structurally related heterocyclic compounds, such as pyrrolo[2,1-c][1,4]benzothiazine derivatives. This method involves sequential condensation, cyclization, and functionalization steps under controlled conditions. Key reagents include tert-butoxycarbonyl (Boc)-protected intermediates and lithium salts for carboxylate stabilization. Reaction yields can exceed 80% with optimized stoichiometry and temperature gradients .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
High-resolution techniques are essential:
- 1H/13C NMR : Resolves tautomeric equilibria and confirms regiochemistry (e.g., distinguishing imidazole vs. oxazine ring protons).
- LC/MS : Validates molecular weight (e.g., exact mass 174.08 g/mol for C7H7LiN2O3) and detects impurities (<3% by area normalization).
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How should researchers address solubility challenges in aqueous and organic solvents?
The lithium carboxylate moiety enhances aqueous solubility, but stability varies with pH. For organic phases, polar aprotic solvents (e.g., DMF, DMSO) are preferred. Pre-formulation studies should include:
- pH-dependent stability assays (2.0–9.0 range).
- Hygroscopicity tests (dynamic vapor sorption).
- Co-solvent screening (e.g., PEG-400 for in vivo applications) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Advanced optimization involves:
- DoE (Design of Experiments) : Screen temperature (25–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (logP 0.5–4.0).
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., Boc-deprotection kinetics).
- Workflow automation : Continuous flow systems reduce side reactions (e.g., dimerization) observed in batch processes .
Q. What strategies resolve contradictions in NMR spectral data for tautomeric forms?
Tautomerism in the imidazo-oxazine core can lead to split signals. Mitigation approaches:
Q. How can computational modeling predict reactivity or biological activity?
- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Screen against kinases or GPCRs using homology models (e.g., PDB templates for imidazo-oxazine scaffolds).
- MD (Molecular Dynamics) simulations : Assess solvation dynamics and conformational stability in lipid bilayers .
Q. What methodologies evaluate biological activity in disease-relevant models?
- In vitro kinase assays : Prioritize targets (e.g., mTOR, EGFR) using ATP-competitive binding assays (IC50 determination).
- Cell viability screens : Test in cancer lines (e.g., HeLa, MCF-7) with dose-response profiling (1 nM–100 μM).
- ADME/PK studies : Measure plasma stability (t1/2), protein binding (SPR), and metabolic clearance (CYP450 isoforms) .
Notes
- Contradictory Evidence : While highlights imidazo-oxadiazole derivatives for cancer therapy, direct biological data for Lithium 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate remains unvalidated. Cross-disciplinary validation is advised.
- Methodological Gaps : Computational studies (e.g., DFT) are inferred from general practices, as specific data for this compound is absent in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
